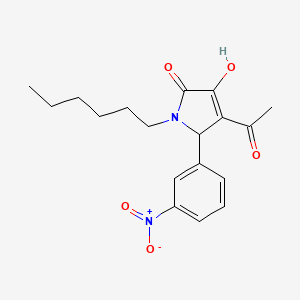
4-acetyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as ANPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ANPP is a precursor to fentanyl, a potent synthetic opioid used in pain management. However,
Mecanismo De Acción
The mechanism of action of ANPP in various applications is still not fully understood. However, studies have suggested that ANPP may exert its effects through the modulation of various signaling pathways, such as the MAPK/ERK pathway and the PI3K/AKT pathway.
Biochemical and Physiological Effects
ANPP has been shown to exhibit various biochemical and physiological effects in different studies. For instance, ANPP has been reported to induce apoptosis in cancer cells, inhibit bacterial growth, and suppress viral replication. ANPP has also been found to enhance the conductivity of polymers and exhibit herbicidal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC and GC-MS. ANPP is also stable under normal laboratory conditions. However, ANPP is a hazardous chemical that requires careful handling and disposal due to its toxicity and potential health risks.
Direcciones Futuras
ANPP has promising potential for various scientific research applications. Future research could focus on the development of new synthetic methods for ANPP, the identification of its molecular targets and signaling pathways, and the optimization of its properties for specific applications. Additionally, further studies could explore the potential use of ANPP in drug discovery, nanotechnology, and environmental science.
Conclusion
In conclusion, ANPP is a versatile chemical compound with potential applications in various scientific research fields. Its unique properties and potential applications make it an attractive subject for future research. However, ANPP's potential health risks and toxicity must be carefully considered in laboratory experiments.
Métodos De Síntesis
ANPP can be synthesized by several methods, including the Leuckart-Wallach reaction, the Paal-Knorr reaction, and the Pictet-Spengler reaction. The Leuckart-Wallach reaction is the most commonly used method for ANPP synthesis, which involves the reaction of benzyl cyanide with N-phenethyl-4-piperidone in the presence of formic acid.
Aplicaciones Científicas De Investigación
ANPP has been studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, ANPP has been investigated for its antitumor, antimicrobial, and antiviral properties. ANPP has also been studied for its potential use as a diagnostic tool for cancer detection. In material science, ANPP has been explored for its use in the synthesis of nanoparticles and as a precursor for the production of conductive polymers. In environmental science, ANPP has been examined for its potential use as a biodegradable herbicide.
Propiedades
IUPAC Name |
3-acetyl-1-hexyl-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-3-4-5-6-10-19-16(15(12(2)21)17(22)18(19)23)13-8-7-9-14(11-13)20(24)25/h7-9,11,16,22H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDYMVJKPZEWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)

![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)

methyl]phosphonate](/img/structure/B4955564.png)
![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)
![{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4955585.png)
![2-(4-chlorophenoxy)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B4955588.png)
![ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B4955603.png)